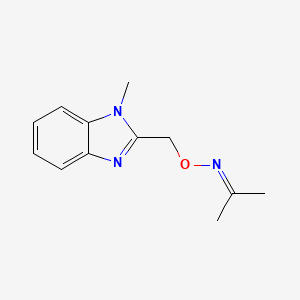![molecular formula C11H15N3 B13823286 2,5-Diazabicyclo[2.2.1]heptane,2-(6-methyl-3-pyridinyl)-,(1S,4S)-(9CI)](/img/structure/B13823286.png)
2,5-Diazabicyclo[2.2.1]heptane,2-(6-methyl-3-pyridinyl)-,(1S,4S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diazabicyclo[221]heptane,2-(6-methyl-3-pyridinyl)-,(1S,4S)-(9CI) is a bicyclic compound that features a diazabicycloheptane core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazabicyclo[2.2.1]heptane derivatives can be achieved through an epimerization-lactamization cascade reaction. This involves the use of functionalized 4-aminoproline methyl esters, which undergo 2-epimerization under basic conditions, followed by intramolecular aminolysis to form bridged lactam intermediates . Key factors for this reaction include the presence of an electron-withdrawing N-protective group in the substrates and a strong base as the promoter .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diazabicyclo[2.2.1]heptane derivatives can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for epimerization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired reaction and product.
Major Products
The major products formed from these reactions include various derivatives of 2,5-Diazabicyclo[2.2.1]heptane, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
2,5-Diazabicyclo[2.2.1]heptane derivatives have several scientific research applications:
Chemistry: Used as chiral ligands in asymmetric catalysis reactions.
Medicine: Investigated for their potential therapeutic properties and as intermediates in drug synthesis.
Wirkmechanismus
The mechanism of action of 2,5-Diazabicyclo[2.2.1]heptane derivatives involves their interaction with specific molecular targets and pathways. These compounds can act as catalysts in asymmetric reactions, facilitating the formation of chiral products. The exact molecular targets and pathways depend on the specific application and derivative used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Another diazabicycloheptane derivative with similar structural features.
2,5-Diazabicyclo[2.2.1]heptane,2-(6-chloro-3-pyridinyl)-: A derivative with a chloro substituent on the pyridine ring.
Uniqueness
2,5-Diazabicyclo[22
Eigenschaften
Molekularformel |
C11H15N3 |
|---|---|
Molekulargewicht |
189.26 g/mol |
IUPAC-Name |
(1S,4S)-2-(6-methylpyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H15N3/c1-8-2-3-10(5-12-8)14-7-9-4-11(14)6-13-9/h2-3,5,9,11,13H,4,6-7H2,1H3/t9-,11-/m0/s1 |
InChI-Schlüssel |
MDWOWXOFKFFTAB-ONGXEEELSA-N |
Isomerische SMILES |
CC1=NC=C(C=C1)N2C[C@@H]3C[C@H]2CN3 |
Kanonische SMILES |
CC1=NC=C(C=C1)N2CC3CC2CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


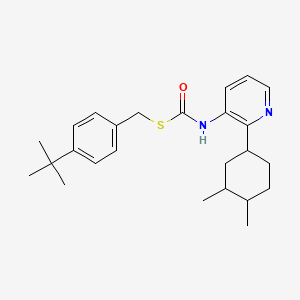
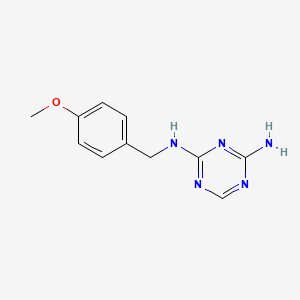
![[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide](/img/structure/B13823214.png)


![4-[4-Amino-5-(2,6-difluoro-benzoyl)-thiazol-2-ylamino]-benzoic Acid](/img/structure/B13823235.png)

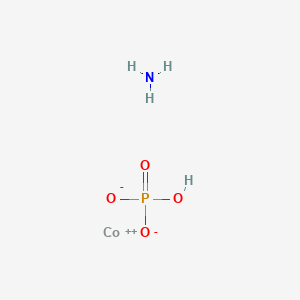
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-[(phenylamino)methyl]benzohydrazide](/img/structure/B13823255.png)
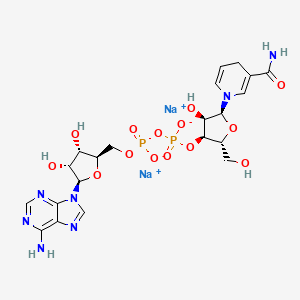
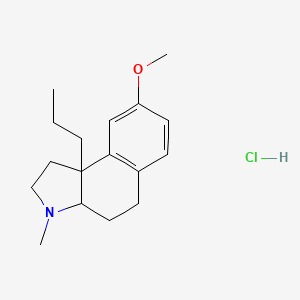
![2-(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B13823283.png)
![9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]-](/img/structure/B13823293.png)
